molecular formula C30H49NO2 B11198912 (3E,5xi,9xi,13xi,17xi,18xi)-N-hydroxy-19,28-epoxyoleanan-3-imine

(3E,5xi,9xi,13xi,17xi,18xi)-N-hydroxy-19,28-epoxyoleanan-3-imine

Cat. No.: B11198912
M. Wt: 455.7 g/mol
InChI Key: QXSNOJKVEVATLM-FBYKGHARSA-N
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Description

The compound (6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one oxime is a complex organic molecule with a unique structure. This compound is characterized by its heptamethyl substitution and the presence of an oxime functional group. The intricate arrangement of its atoms makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one oxime typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the core structure: This involves cyclization reactions to form the polycyclic framework.

    Introduction of the oxime group: This is usually achieved through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and methylation reactions.

Chemical Reactions Analysis

Types of Reactions

(6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one oxime: can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one oxime: has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one oxime exerts its effects is complex and involves multiple pathways. The oxime group can interact with various enzymes and receptors, leading to changes in cellular processes. The compound’s unique structure allows it to bind to specific molecular targets, which can result in the modulation of biological pathways.

Comparison with Similar Compounds

(6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one oxime: can be compared with other similar compounds, such as:

    (6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one: Lacks the oxime group, which significantly alters its chemical reactivity and biological activity.

    (6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one nitro: Contains a nitro group instead of an oxime, leading to different chemical and biological properties.

The uniqueness of (6aR,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethylicosahydro-10H-1,4a-(epoxymethano)picen-10-one oxime lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C30H49NO2

Molecular Weight

455.7 g/mol

IUPAC Name

(NE)-N-[(4R,5R,13R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ylidene]hydroxylamine

InChI

InChI=1S/C30H49NO2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)33-18-30)8-9-21-27(5)12-11-22(31-32)26(3,4)20(27)10-13-29(21,28)7/h19-21,23-24,32H,8-18H2,1-7H3/b31-22+/t19?,20?,21?,23?,24?,27-,28+,29+,30?/m0/s1

InChI Key

QXSNOJKVEVATLM-FBYKGHARSA-N

Isomeric SMILES

C[C@@]12CCC34CCC(C(C3C1CCC5[C@]2(CCC6[C@@]5(CC/C(=N\O)/C6(C)C)C)C)OC4)(C)C

Canonical SMILES

CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(=NO)C6(C)C)C)C)C)C

Origin of Product

United States

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